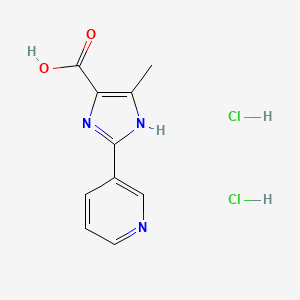

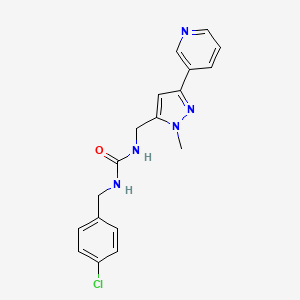

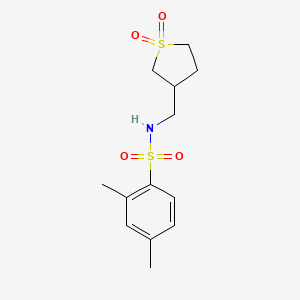

![molecular formula C16H19ClN4O4S2 B2587680 6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216751-16-4](/img/structure/B2587680.png)

6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a nitro group (NO2), an amide group (CONH2), and an isopropyl group (CH(CH3)2). The presence of these functional groups could potentially give the compound various chemical and biological properties.

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The exact synthesis pathway for this specific compound would depend on the starting materials and desired configuration.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the nitro group might undergo reduction to form an amine, and the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, the presence of polar groups like nitro and amide could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Samala et al. (2014) developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, including 6-isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, for inhibiting Mycobacterium tuberculosis. The compound showed potent activity against Mycobacterium tuberculosis pantothenate synthetase and inhibited the bacteria's growth effectively, demonstrating its potential as an antimycobacterial agent (Samala et al., 2014).

Synthesis and Antimicrobial Activity

Abdel-rahman et al. (2002) synthesized pyridothienopyrimidines and pyridothienotriazines, which are structurally related to 6-isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. These compounds exhibited antimicrobial activities, highlighting the significance of thieno[2,3-c]pyridine derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antibacterial Activity

A study by Doshi et al. (2015) on analogues of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide demonstrated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This research underlines the potential of thieno[2,3-c]pyridine derivatives in treating bacterial infections (Doshi et al., 2015).

Modification and Derivative Synthesis

The modification of pyridine-3-carboxamide derivatives, including 6-isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, has been explored for creating a range of alkylated products. These studies contribute to the development of novel heterocyclic compounds with potential pharmaceutical applications (Tada & Yokoi, 1989).

Wirkmechanismus

Target of Action

The compound “6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring and a pyridine ring. These types of structures are often found in biologically active molecules, and they can interact with a variety of biological targets. Without specific studies, it’s hard to predict the exact targets of this compound .

Mode of Action

The mode of action of a compound is determined by its interactions with its biological targets. These interactions can lead to changes in the function of the target, which can have downstream effects on cellular processes .

Biochemical Pathways

The compound could potentially affect various biochemical pathways due to the presence of functional groups and heterocyclic rings. The exact pathways and their downstream effects would need to be determined through experimental studies .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for determining its bioavailability and overall pharmacokinetics. These properties are influenced by the compound’s chemical structure, including factors like its size, charge, lipophilicity, and the presence of functional groups .

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular signaling or metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include things like pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active .

Eigenschaften

IUPAC Name |

2-[(5-nitrothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2.ClH/c1-8(2)19-6-5-9-11(7-19)26-16(13(9)14(17)21)18-15(22)10-3-4-12(25-10)20(23)24;/h3-4,8H,5-7H2,1-2H3,(H2,17,21)(H,18,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYTTYIGZSDVKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

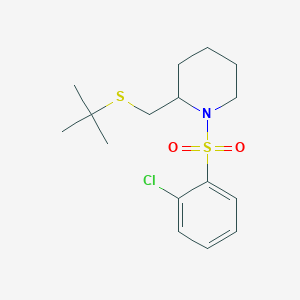

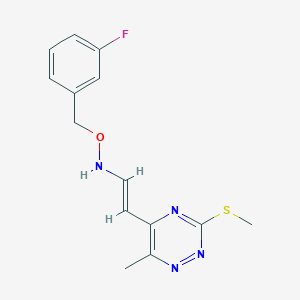

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587601.png)

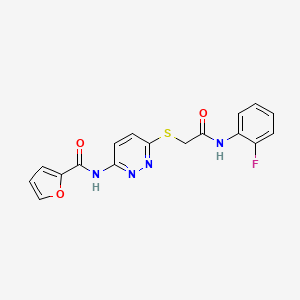

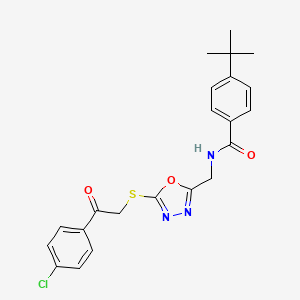

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2587604.png)

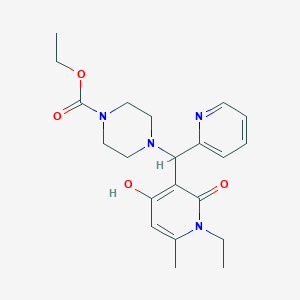

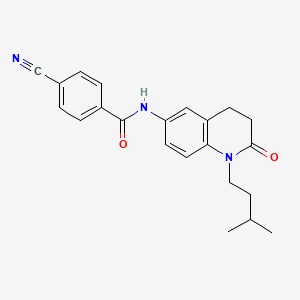

![benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2587606.png)

![4-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2587614.png)